(Carboxymethyl)dimethyl-3-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide
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Overview
Description
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is a complex organic compound known for its unique chemical structure and properties. This compound is part of the quaternary ammonium compounds, which are widely used in various industrial and scientific applications due to their surfactant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt typically involves a multi-step process. The initial step often includes the reaction of propanamine with a carboxymethylating agent to introduce the carboxymethyl group. This is followed by the introduction of the dimethyl groups through methylation reactions. The final step involves the sulfonylation with 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl sulfonyl chloride under controlled conditions to form the inner salt structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of cleaning agents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt involves its interaction with biological membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins, altering their structure and function.
Comparison with Similar Compounds
Similar Compounds
- 1-Propanaminium, N-(carboxymethyl)-3-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)sulfonylamino-N,N-dimethyl-, inner salt
- 1-Propanaminium, 3-amino-N-(carboxymethyl)-N,N-dimethyl-, N-coco acyl derivatives, hydroxides, inner salts
Uniqueness
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-(methyl((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)-, inner salt is unique due to its specific fluorinated sulfonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high chemical stability and surfactant properties.
Properties
CAS No. |
66008-71-7 |
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Molecular Formula |
C16H23F13N2O5S |
Molecular Weight |
602.4 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-[3-[methyl(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonyl)amino]propyl]azanium;hydroxide |
InChI |
InChI=1S/C16H21F13N2O4S.H2O/c1-30(6-4-7-31(2,3)9-10(32)33)36(34,35)8-5-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29;/h4-9H2,1-3H3;1H2 |
InChI Key |
CJAOAPNIVYGOLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC[N+](C)(C)CC(=O)O)S(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[OH-] |
Origin of Product |
United States |
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